N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-23(26-2,20-13-5-4-6-14-20)17-24-22(25)16-19-12-9-11-18-10-7-8-15-21(18)19/h4-15H,3,16-17H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBMCWAJZLKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CC1=CC=CC2=CC=CC=C21)(C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxy-phenylbutyl group and a naphthalenyl moiety linked to an acetamide functional group. This structural composition is believed to contribute to its distinct biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 323.40 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate inflammatory pathways and influence cell proliferation through receptor binding and enzyme inhibition.
Potential Mechanisms:
- Receptor Interaction: The compound may interact with various receptors involved in pain and inflammation.
- Enzyme Inhibition: It could inhibit enzymes that are critical in inflammatory processes, thereby reducing inflammation.
- Antioxidant Activity: Potential modulation of oxidative stress markers has been suggested, indicating a protective role against cellular damage.
Anti-inflammatory Properties
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For example, studies on related acetamides have shown reductions in pro-inflammatory cytokines such as IL-1β and TNF-α in models of induced arthritis . This suggests that the compound may possess similar anti-inflammatory properties.
Anticancer Potential
There is emerging evidence that compounds with similar structures exhibit anticancer activities. For instance, certain derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The exact pathways remain under investigation, but the potential for development as an anticancer agent is noteworthy.
Case Studies
- Study on Anti-inflammatory Effects:
-
Anticancer Activity:
- Preliminary investigations into structurally related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could share similar properties.
Comparison with Similar Compounds
Table 1: Substituent Variations in Naphthalene-Containing Acetamides
Key Observations :
- The naphthalene position (1-yl vs. 2-yloxy) influences aromatic interactions; 1-yl derivatives are common in enzyme inhibitors (e.g., AChE/BChE) .
- N-substituents like morpholinoethyl (polar) vs. methoxy-phenylbutyl (bulky, lipophilic) modulate solubility and target selectivity.
Pharmacological Activity Comparisons
Table 2: Reported Bioactivities of Structural Analogs
Key Observations :
- Cytotoxicity: Morpholinoethyl-naphthalene derivatives (e.g., ) show cisplatin-like activity, suggesting that bulkier substituents (e.g., methoxy-phenylbutyl) may enhance or alter cytotoxic profiles.
Key Observations :
- Synthesis : Copper-catalyzed click chemistry () and DCC-mediated couplings () are common for naphthalene-containing acetamides.
- Solubility : Polar substituents (e.g., hydroxy ) enhance aqueous solubility, whereas lipophilic groups (e.g., diphenylethyl ) favor membrane permeability.
Structural Insights from Crystallography
- Halogen Effects: N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits robust crystal packing due to halogen bonding, which may improve thermal stability compared to non-halogenated analogs.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide?
Synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of 2-(naphthalen-1-yl)acetic acid with amines like 2-methoxy-2-phenylbutylamine using coupling agents (e.g., EDC/HOBt).
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing functional groups, as demonstrated in related triazole-acetamide syntheses .
- Multicomponent reactions : Efficiently assemble complex scaffolds, as seen in analogous 1-amidoalkyl-2-naphthol derivatives . Purification often employs column chromatography or recrystallization, with yields typically <20% for complex intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm substituent connectivity and stereochemistry. For example, naphthalene protons appear as multiplets at δ 7.2–8.3 ppm .
- IR spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm) and aromatic C-H (~3050 cm) .
- HRMS : To verify molecular mass and fragmentation patterns (e.g., [M+H] peaks) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Mo/Kα radiation (λ = 0.71073 Å) at 296 K, with orthorhombic/monoclinic systems common for acetamides .
- Software : SHELX suite for structure solution and refinement, ensuring R-factor < 0.05 .
- Key parameters : Unit cell dimensions (e.g., a = 12.68 Å, b = 9.40 Å for a brominated analog) and hydrogen-bonding networks stabilizing the lattice .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Optimize geometry : Compare computed bond lengths/angles with crystallographic data .
- Frontier orbitals : Analyze HOMO-LUMO gaps (~4–5 eV for naphthyl-acetamides) to assess charge-transfer potential .
- Thermochemistry : Calculate atomization energies (average error ±2.4 kcal/mol) using hybrid functionals with exact-exchange corrections .
Q. What experimental strategies evaluate its enzyme inhibition (e.g., MAO-A/B, AChE)?
- In vitro assays :
- IC determination : Dose-response curves using purified enzymes (e.g., MAO-A IC ~0.028 mM for a triazole-acetamide analog) .
- Kinetic studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
Q. How do steric/electronic ligand modifications influence catalytic activity in metal complexes?
- Ligand design : Bulky naphthyl groups enhance steric hindrance in Ni(II) complexes, improving cycloalkane oxidation selectivity (e.g., 80% cyclohexanol yield) .
- Spectroscopic validation : EPR and UV-Vis confirm metal-ligand charge-transfer transitions (λ ~450 nm) .
- DFT benchmarking : Correlation of computed redox potentials with experimental cyclic voltammetry .
Q. What computational tools analyze intermolecular interactions in its crystal lattice?
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H = 60%, C···H = 25%) .
- Quantum Topology (QTAIM) : Identify critical bond paths for hydrogen bonds (e.g., N-H···O=C, ~2.8 Å) .
- Energy frameworks : Visualize stabilization energies from π-π stacking (naphthalene rings) and van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
